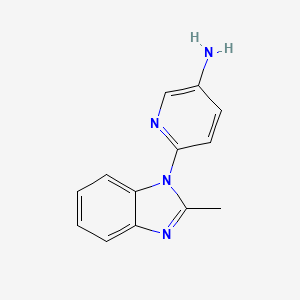
6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-(2-metil-1H-bencimidazol-1-il)piridin-3-amina es un compuesto heterocíclico que presenta tanto un anillo de benzimidazol como uno de piridina. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal y ciencia de materiales. La presencia de ambos grupos benzimidazol y piridina en su estructura sugiere que puede exhibir una gama de actividades biológicas y reactividad química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(2-metil-1H-bencimidazol-1-il)piridin-3-amina típicamente involucra la formación del anillo de benzimidazol seguida de su unión al anillo de piridina. Un método común implica la condensación de o-fenilendiamina con un aldehído adecuado para formar el núcleo de benzimidazol. Esto es seguido por una reacción de sustitución nucleofílica con un derivado de piridina halogenado en condiciones básicas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
La 6-(2-metil-1H-bencimidazol-1-il)piridin-3-amina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Derivados de piridina halogenados, bases como el hidróxido de sodio o el carbonato de potasio.
Principales productos formados
Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
La 6-(2-metil-1H-bencimidazol-1-il)piridin-3-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 6-(2-metil-1H-bencimidazol-1-il)piridin-3-amina involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 6-(sustituido fenil)-2-(1-metil-1H-imidazol-2-il) imidazo [2,1-b] [1,3,4] tiadiazol
- N-(3-Metoxifenil)-6-(7-(1-metil-1H-pirazol-4-il)imidazo [1,2-a]piridin-3-il)piridin-2-amina
Singularidad
La 6-(2-metil-1H-bencimidazol-1-il)piridin-3-amina es única debido a la disposición específica de sus anillos de benzimidazol y piridina, lo que puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares. Esta singularidad la convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos.
Propiedades
Fórmula molecular |
C13H12N4 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
6-(2-methylbenzimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-9-16-11-4-2-3-5-12(11)17(9)13-7-6-10(14)8-15-13/h2-8H,14H2,1H3 |
Clave InChI |
CQIWVCANHIOQBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide](/img/structure/B10906862.png)
![2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B10906870.png)
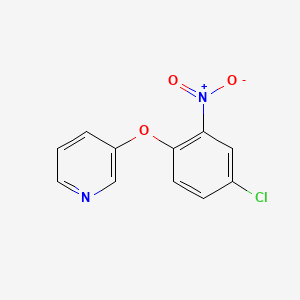
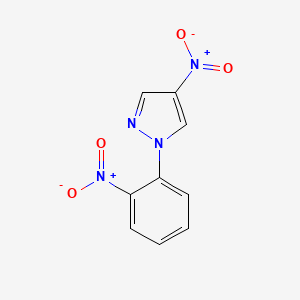
![3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10906889.png)
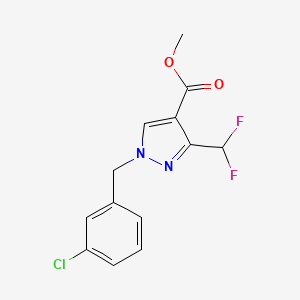
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)
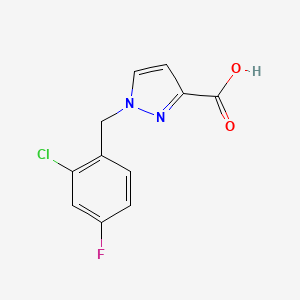

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10906937.png)
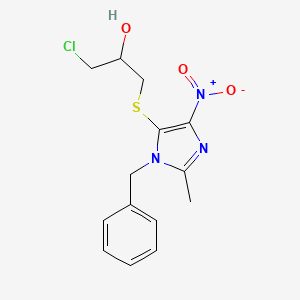
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
